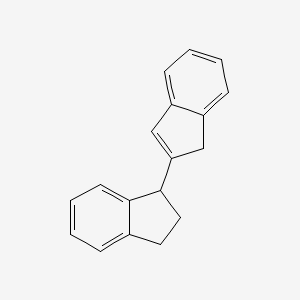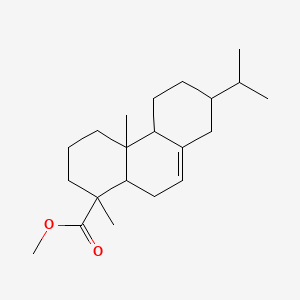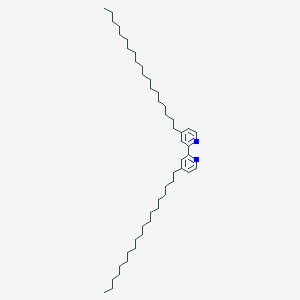
4,4'-Dinonadecyl-2,2'-bipyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Dinonadecyl-2,2’-bipyridine is an organic compound belonging to the bipyridine family. Bipyridines are characterized by two pyridine rings connected by a single bond. This particular compound is distinguished by the presence of long nonadecyl chains attached to the 4 and 4’ positions of the bipyridine core. The molecular formula for 4,4’-Dinonadecyl-2,2’-bipyridine is C48H82N2.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Dinonadecyl-2,2’-bipyridine typically involves the coupling of 4,4’-dibromo-2,2’-bipyridine with nonadecyl Grignard reagents. The reaction is carried out in an inert atmosphere, often using a solvent like tetrahydrofuran (THF). The reaction conditions include:
Temperature: Room temperature to reflux conditions.
Catalyst: Palladium-based catalysts are commonly used.
Reaction Time: Several hours to ensure complete coupling.
Industrial Production Methods
Industrial production of 4,4’-Dinonadecyl-2,2’-bipyridine follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors to handle the increased volume.
Continuous Flow Systems: To maintain consistent reaction conditions and improve yield.
Purification: Techniques like recrystallization and chromatography are employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-Dinonadecyl-2,2’-bipyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield bipyridine derivatives with altered electronic properties.
Substitution: Halogenation and alkylation reactions are common, where the nonadecyl chains can be modified.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and alkylating agents like alkyl halides.
Major Products
Oxidation Products: N-oxides of 4,4’-Dinonadecyl-2,2’-bipyridine.
Reduction Products: Reduced bipyridine derivatives.
Substitution Products: Halogenated or alkylated bipyridine compounds.
Wissenschaftliche Forschungsanwendungen
4,4’-Dinonadecyl-2,2’-bipyridine has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential in biological assays and as a probe for studying cellular processes.
Medicine: Explored for its role in drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 4,4’-Dinonadecyl-2,2’-bipyridine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets, including enzymes and receptors, influencing biochemical pathways. The long nonadecyl chains enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4’-Dinonyl-2,2’-bipyridine
- 4,4’-Dihexadecyl-2,2’-bipyridine
- 4,4’-Dioctadecyl-2,2’-bipyridine
Uniqueness
4,4’-Dinonadecyl-2,2’-bipyridine is unique due to its long nonadecyl chains, which impart distinct physical and chemical properties. These long chains enhance the compound’s solubility in nonpolar solvents and its ability to form stable complexes with metal ions. Compared to shorter-chain bipyridines, 4,4’-Dinonadecyl-2,2’-bipyridine exhibits improved performance in applications requiring high lipophilicity and stability.
Eigenschaften
CAS-Nummer |
70268-37-0 |
|---|---|
Molekularformel |
C48H84N2 |
Molekulargewicht |
689.2 g/mol |
IUPAC-Name |
4-nonadecyl-2-(4-nonadecylpyridin-2-yl)pyridine |
InChI |
InChI=1S/C48H84N2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-45-39-41-49-47(43-45)48-44-46(40-42-50-48)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h39-44H,3-38H2,1-2H3 |
InChI-Schlüssel |
FPDATYCHYWXWJW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCC1=CC(=NC=C1)C2=NC=CC(=C2)CCCCCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methyl-5,7-diphenylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14473337.png)
![1-[2-[2-(1-Benzothiophen-2-yl)ethylsulfanyl]ethyl]pyrrolidine;hydrochloride](/img/structure/B14473347.png)
![7,8-Diazabicyclo[4.2.2]deca-2,4,7-triene](/img/structure/B14473348.png)
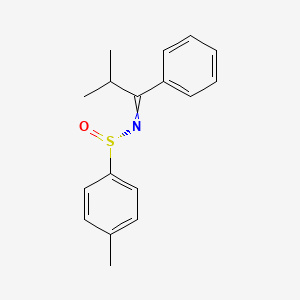
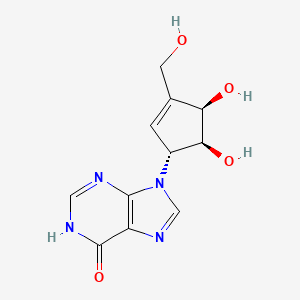
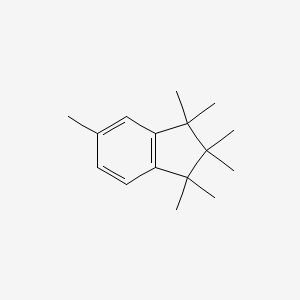
![Diethyl [2-(furan-2-yl)ethenyl]phosphonate](/img/structure/B14473365.png)
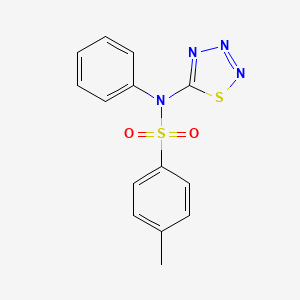
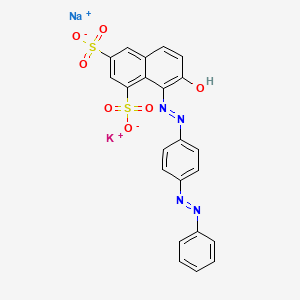

![2-[Acetyl-[(4-nitrophenyl)methyl]amino]benzoic acid](/img/structure/B14473401.png)
